3-Methyl-1-(pyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound with the molecular formula C₁₀H₁₅N₃ It is a derivative of piperazine, featuring a pyridine ring attached to the nitrogen atom of the piperazine ring
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1-(pyridin-4-yl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .
Mode of Action
This compound interacts with both H3R and σ1R . The compound exhibits a high affinity towards these receptors, which is likely due to the presence of the piperidine moiety, a critical structural element for dual H3/σ1 receptor activity . The interaction between the compound and its targets leads to changes in the function of these receptors, which can result in various physiological effects .
Biochemical Pathways
Given its interaction with h3r and σ1r, it is likely that the compound affects pathways related to neurotransmitter release and the modulation of ion channels and g-protein-coupled receptors
Pharmacokinetics
The compound’s molecular weight of 17725 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with H3R and σ1R. By modulating the function of these receptors, the compound could potentially affect various physiological processes, including neurotransmitter release and ion channel function . .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been found to interact with various enzymes and proteins . For instance, some piperazine derivatives have shown promising antinociceptive properties, acting as antagonists for histamine H3 and Sigma-1 receptors .
Cellular Effects
Piperazine derivatives have been found to exhibit various cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-4-yl)piperazine typically involves the reaction of 4-pyridinylamine with methyl piperazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors that can handle larger volumes and maintain the necessary reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(pyridin-4-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Methyl-1-(pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of chemical reactions and mechanisms.
Biology: The compound is used in biological research to study its interactions with various biomolecules and its potential effects on biological systems.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-methyl-4-(pyridin-3-yl)piperazine
1-methyl-4-(pyridin-2-yl)piperazine
1-methyl-4-(pyridin-5-yl)piperazine
Conclusion
3-Methyl-1-(pyridin-4-yl)piperazine is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research and development may uncover additional uses and benefits of this compound.
Properties
IUPAC Name |
3-methyl-1-pyridin-4-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZHIYIULRPPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.